molecular formula C20H20N4O4S2 B2394242 N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 893345-58-9

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2394242
CAS No.: 893345-58-9
M. Wt: 444.52
InChI Key: WPVGDCKBYYTAEP-UHFFFAOYSA-N
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Description

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H20N4O4S2 and its molecular weight is 444.52. The purity is usually 95%.
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Biological Activity

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a 1,3,4-thiadiazole ring substituted with a dimethoxybenzamide moiety. Its molecular formula is C18H22N4O2SC_{18}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 366.46 g/mol . The structural characteristics contribute to its pharmacological properties.

Anticancer Properties

Thiadiazole derivatives, including this compound, have shown promising anticancer activities . Research indicates that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that compounds with the thiadiazole scaffold exhibit potent cytotoxic effects against colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines .

Antimicrobial Activity

The compound also displays antimicrobial properties , effective against a range of bacterial strains. The presence of the thiadiazole moiety enhances its ability to penetrate cellular membranes and interact with biological targets . In vitro studies have reported significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition

This compound may act as an enzyme inhibitor , modulating various biochemical pathways. Its mechanism involves binding to active sites on enzymes, which prevents substrate binding and catalysis. This action is crucial for its potential therapeutic applications in treating diseases linked to enzyme dysregulation.

The biological activity of this compound is attributed to several mechanisms:

  • Molecular Targeting : The compound interacts with specific enzymes and receptors due to its structural features.
  • Cell Membrane Penetration : Its mesoionic nature allows it to cross cellular membranes effectively, enhancing bioavailability.
  • Multi-pathway Effects : Thiadiazole derivatives are known to impact multiple biochemical pathways, contributing to their broad spectrum of activity .

Synthesis and Derivatives

The synthesis of this compound typically involves multiple chemical reactions:

  • Formation of Thiadiazole Ring : Reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with appropriate acylating agents.
  • Thioether Linkage : Introduction of the benzylamino group through thiol chemistry.
  • Final Modifications : Substitutions at various positions to enhance biological activity.

Case Studies and Research Findings

Several studies have focused on the biological activity of thiadiazole derivatives:

StudyFindings
PMC7550299Thiadiazole derivatives show anticancer and antimicrobial activities across multiple cell lines.
MDPIExamination of structure–activity relationships revealed that specific substitutions enhance potency against DHFR enzyme.
Investigated the compound's potential as an enzyme inhibitor or receptor modulator with promising results in preliminary assays.

Properties

IUPAC Name

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c1-27-15-8-14(9-16(10-15)28-2)18(26)22-19-23-24-20(30-19)29-12-17(25)21-11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVGDCKBYYTAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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